3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
The synthesis of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid derivative: The protected amine is then reacted with a suitable propanoic acid derivative under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted under acidic conditions to form the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acidic conditions: Hydrochloric acid (HCl), trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it helps protect amine groups during the synthesis process.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This property makes it a valuable tool in organic synthesis and peptide chemistry .
Comparison with Similar Compounds
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid can be compared with other similar compounds, such as:
N-Boc-amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
N-Cbz-amino acids: These compounds contain the carbobenzoxy (Cbz) protecting group, which is another common protecting group for amines.
N-Fmoc-amino acids: These compounds contain the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H15NO5 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-13-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
KAXUXIYJYFEPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.